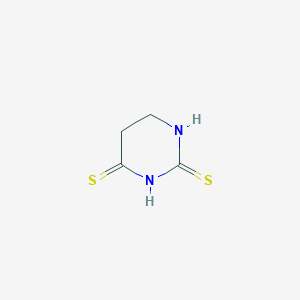

Dihydropyrimidine-2,4(1H,3H)-dithione

Beschreibung

Significance of Dihydropyrimidine (B8664642) and Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is of immense biological importance. nih.gov It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA, and RNA. nih.govgoogle.com This fundamental role in biological systems has made pyrimidine and its derivatives a privileged scaffold in medicinal chemistry. nih.govnih.gov These compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govnih.gov

The dihydropyrimidine scaffold, a partially saturated version of pyrimidine, has also garnered significant attention. nih.gov Dihydropyrimidinones (DHPMs) and their thione analogues are key components in a variety of biologically active molecules. nih.govgoogle.com The Biginelli reaction, a one-pot multicomponent reaction, is a classic and widely utilized method for synthesizing these structures. nih.govnih.gov The versatility of this reaction allows for the introduction of diverse substituents, leading to large libraries of compounds for drug discovery. chemmethod.commdpi.com Dihydropyrimidine-based compounds have shown promise as calcium channel blockers, antihypertensive agents, and have been investigated for their potential as antiviral and antitumor agents. researchgate.netresearchgate.net For instance, certain marine alkaloids containing the dihydropyrimidine core have been identified as potent inhibitors of the HIV gp-120-CD4 interaction. nih.govresearchgate.net

Overview of Dithione-Containing Heterocyclic Systems

Heterocyclic compounds containing a dithione feature, specifically two thiocarbonyl (C=S) groups within the ring system, are a unique class of molecules. The replacement of a carbonyl (C=O) group with a thiocarbonyl group can significantly alter the electronic properties, reactivity, and biological activity of a molecule. nih.gov Thionation, the process of converting a carbonyl to a thiocarbonyl, is a key reaction in the synthesis of these compounds. nih.govbeilstein-journals.org

Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly employed for this transformation. nih.govbeilstein-journals.org Lawesson's reagent is particularly noted for its mildness and versatility in thionating a wide range of carbonyl compounds, including amides and lactams. nih.govbeilstein-journals.org The resulting dithione-containing heterocycles, such as dithianes, are important building blocks in organic synthesis and have been investigated for various biological activities. organic-chemistry.org For example, some dithiazole derivatives have demonstrated antibacterial, antifungal, and herbicidal properties.

Current Research Landscape for Dihydropyrimidine-2,4(1H,3H)-dithione and Analogues

The current research landscape for this compound is primarily focused on its synthesis, as direct biological studies on this specific dithione are not extensively reported in mainstream literature. The synthesis of its analogues, particularly the mono-thione derivatives (dihydropyrimidin-2(1H)-thiones), is well-established through the Biginelli reaction. nih.govnih.gov This reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and thiourea (B124793). nih.govnih.gov

To arrive at this compound, a subsequent thionation step is necessary. The most logical and chemically sound approach involves the thionation of a corresponding dihydropyrimidinone precursor. This two-step synthetic strategy represents the current understanding and approach for obtaining this class of compounds.

Step 1: Synthesis of the Dihydropyrimidine Core

The initial step involves the synthesis of a dihydropyrimidin-2,4(1H,3H)-dione (also known as dihydrouracil) or a dihydropyrimidin-2(1H)-thione. This is typically achieved via the Biginelli reaction. For the dithione target, starting with the dihydropyrimidin-2,4(1H,3H)-dione is a common strategy.

Step 2: Thionation

The second and crucial step is the conversion of the carbonyl groups at positions 2 and 4 to thiocarbonyl groups. Lawesson's reagent is the reagent of choice for this transformation due to its effectiveness in converting amides and lactams (which are present in the dihydropyrimidine ring) to their thio-analogues. nih.govbeilstein-journals.org The reaction involves treating the dihydropyrimidin-2,4(1H,3H)-dione with Lawesson's reagent in an appropriate solvent, such as toluene, and heating the mixture. beilstein-journals.org

Eigenschaften

CAS-Nummer |

4874-19-5 |

|---|---|

Molekularformel |

C4H6N2S2 |

Molekulargewicht |

146.2 g/mol |

IUPAC-Name |

1,3-diazinane-2,4-dithione |

InChI |

InChI=1S/C4H6N2S2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) |

InChI-Schlüssel |

LNHFVNLMAUJVAF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(=S)NC1=S |

Herkunft des Produkts |

United States |

Structural Elucidation and Supramolecular Assembly of Dihydropyrimidine 2,4 1h,3h Dithione Systems

X-ray Diffraction Analysis of Dithione Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the molecular structure and crystal packing of dihydropyrimidine-2,4(1H,3H)-dithione systems. This technique provides unambiguous proof of the atomic arrangement, bond lengths, bond angles, and intermolecular forces.

Studies on derivatives of dihydropyrimidine-2(1H)-thione reveal significant insights into the conformation of the core heterocyclic ring. For instance, in the case of 1-(3-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, the dihydropyrimidine (B8664642) ring is reported to be essentially planar, with only a minor deviation of 0.086 (3) Å for the C4 atom from the least-squares plane. nih.gov Another study on 1-(2,6-dibromo-4-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione also confirms a nearly planar conformation for the two six-fold ring planes. doaj.org

A crucial conformational parameter is the dihedral angle between the dihydropyrimidine ring and any substituent groups. In the aforementioned 3-fluorophenyl derivative, the benzene (B151609) ring is oriented almost perpendicular to the dihydropyrimidine ring, with a dihedral angle of 83.97 (14)°. nih.gov This perpendicular arrangement is a recurring motif, as seen in a related 2,6-dibromo-4-fluorophenyl derivative, which exhibits a dihedral angle of 89.84(7)°. doaj.org This orientation minimizes steric hindrance between the rings.

Table 1: Selected Dihedral Angles in Dihydropyrimidine-thione Derivatives

| Compound | Rings Considered | Dihedral Angle (°) | Reference |

| 1-(3-Fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione | Dihydropyrimidine and Benzene | 83.97 (14) | nih.gov |

| 1-(2,6-Dibromo-4-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione | Dihydropyrimidine and Dibromofluorophenyl | 89.84 (7) | doaj.org |

The supramolecular assembly of this compound systems in the solid state is predominantly governed by hydrogen bonding. In the crystal structure of 1-(3-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione, molecules are linked by intermolecular N—H···S hydrogen bonds, forming centrosymmetric dimers. nih.gov These dimers arrange in a parallel fashion within the crystal lattice.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structural integrity of this compound systems, especially in solution or when single crystals suitable for X-ray diffraction are not obtainable.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular framework of this compound derivatives. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment.

In the ¹H NMR spectra of dihydropyrimidine-2(1H)-thione derivatives, the N-H protons typically appear as broad singlets in the downfield region. rsc.org For example, in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the N-H protons are observed at δ 7.55 and 5.54 ppm. rsc.org The protons on the dihydropyrimidine ring and its substituents show characteristic chemical shifts and coupling patterns that are instrumental in confirming the structure. mdpi.comresearchgate.net

The ¹³C NMR spectra provide complementary information. The carbon atom of the thiocarbonyl group (C=S) is expected to resonate at a characteristic downfield chemical shift. In related dihydropyrimidine-2,4(1H,3H)-dione systems, the carbonyl carbons appear around δ 153-170 ppm, and similar, though distinct, shifts would be anticipated for the dithione analogue. mdpi.com

Table 2: Illustrative ¹H NMR Data for a Dihydropyrimidine Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | N-H | 7.55 | bs | rsc.org |

| Phenyl-H | 7.32-7.28 | m | rsc.org | |

| N-H | 5.54 | bs | rsc.org | |

| CH (ring) | 5.41 | s | rsc.org | |

| O-CH₂ | 4.07 | q | rsc.org | |

| CH₃ (ring) | 2.35 | s | rsc.org | |

| CH₃ (ethyl) | 1.16 | t | rsc.org | |

| (Note: Data for an oxo-analogue is provided for illustrative purposes of the general spectral regions.) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most characteristic absorption bands are those corresponding to the N-H and C=S stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for Dihydropyrimidine Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Reference |

| N-H | Stretch | 3100-3300 | libretexts.org |

| C-H (sp³) | Stretch | 2850-3000 | libretexts.org |

| C=S (Thione) | Stretch | 1020-1250 | researchgate.net |

| C-H | Bend | 1350-1470 | libretexts.org |

Computational and Theoretical Investigations of Dihydropyrimidine 2,4 1h,3h Dithione Systems

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of molecular systems. For Dihydropyrimidine-2,4(1H,3H)-dithione, DFT calculations offer profound insights into its electronic architecture and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons.

For thionated pyrimidines like this compound, the HOMO is typically associated with the lone pair electrons of the sulfur atoms, indicating that these sites are prone to electrophilic attack. Conversely, the LUMO is generally distributed over the pyrimidine (B1678525) ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity.

| Orbital | Energy (eV) - Representative Values for Thiouracil Analogs |

| HOMO | -6.0 to -6.5 |

| LUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: The values presented are representative for thiouracil and dithiouracil (B10097) systems and may vary depending on the specific computational method and basis set used.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer Mechanisms

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution and charge transfer within a molecule. This method localizes the molecular orbitals into orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

| Atom | NBO Charge (e) - Representative Values for Thiouracil Analogs |

| N1 | -0.4 to -0.6 |

| C2 | +0.3 to +0.5 |

| N3 | -0.4 to -0.6 |

| C4 | +0.3 to +0.5 |

| S (at C2) | -0.2 to -0.4 |

| S (at C4) | -0.2 to -0.4 |

Note: The values presented are representative for thiouracil and dithiouracil systems and may vary depending on the specific computational method and basis set used.

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Studies of Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are powerful theoretical tools used to analyze the nature of chemical bonds and non-covalent interactions.

QTAIM analysis of the electron density topology in this compound can characterize the C=S and N-C bonds. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) provide insights into the nature of these bonds. For the C=S bonds, a significant electron density and a negative Laplacian value are expected, indicative of a shared-interaction or covalent bond.

ELF analysis provides a visual representation of the electron localization in the molecule. In this compound, ELF would show high localization around the sulfur and nitrogen atoms, corresponding to their lone pairs, as well as along the covalent bonds. This analysis helps in understanding the electronic structure and identifying regions of high electron density that are important for chemical reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational dynamics, stability, and interactions of molecules in different environments.

Assessment of Kinetic and Thermodynamic Stability

While specific MD simulation studies on this compound are not extensively reported in the literature, studies on analogous thiouracil molecules provide insights into their stability. MD simulations can be employed to assess both the kinetic and thermodynamic stability of the molecule.

Thermodynamic stability refers to the relative energy of a molecule compared to its isomers or decomposition products. A thermodynamically stable molecule exists in a low-energy state. DFT calculations can be used to determine the relative energies of different tautomers or conformers of this compound to predict the most stable form.

Kinetic stability , on the other hand, relates to the energy barrier that must be overcome for a molecule to undergo a chemical reaction. A kinetically stable molecule has a high activation energy for decomposition or reaction. MD simulations can be used to explore the potential energy surface and identify transition states, thereby providing an estimate of the kinetic stability. For this compound, its stability in aqueous solution could be assessed by monitoring its structural integrity and potential degradation pathways over the course of an MD simulation.

Analysis of Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its solid-state properties, such as crystal packing and melting point, as well as its behavior in solution. Computational methods are invaluable for characterizing these interactions.

In the solid state, this compound molecules are likely to form strong intermolecular hydrogen bonds of the N-H···S type. The hydrogen atoms on the nitrogen atoms can act as hydrogen bond donors, while the sulfur atoms can act as acceptors. These interactions play a significant role in the crystal packing of related thiouracil compounds. nih.gov

| Interaction Type | Description |

| N-H···S | Strong hydrogen bonds that are expected to be the primary drivers of crystal packing. |

| C-H···S | Weaker hydrogen bonds that also contribute to the supramolecular assembly. |

| π-π stacking | Interactions between the aromatic pyrimidine rings, further stabilizing the crystal lattice. |

Hirshfeld Surface Analysis for Supramolecular Assembly

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice, offering a detailed picture of the supramolecular assembly. By mapping properties onto this surface, researchers can identify the nature and prevalence of different types of atomic contacts.

For dihydropyrimidine (B8664642) derivatives, Hirshfeld analysis reveals the dominant interactions that stabilize the crystal packing. In a study of a related compound, 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, the analysis showed that the most significant contributions to the crystal packing were from O⋯H/H⋯O contacts, accounting for 35.8% of the total interactions. nih.gov Other notable interactions included Cl⋯Cl (19.6%), Cl⋯H/H⋯Cl (17.0%), H⋯H (8.3%), C⋯O/O⋯C (4.3%), Cl⋯O/O⋯Cl (4.2%), and O⋯O (4.1%). nih.gov

Similarly, for 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, two-dimensional fingerprint plots derived from the Hirshfeld surface indicated that O···H (37.1%), H···H (24%), and H···C/C···H (22.6%) interactions were the most crucial for stabilizing the crystal structure. researchgate.net In another example, the analysis of 3,4-di-hydro-2H-anthra[1,2-b] nih.govprimescholars.comdioxepine-8,13-dione highlighted the importance of H⋯H (43.0%), H⋯O/O⋯H (27%), H⋯C/C⋯H (13.8%), and C⋯C (12.4%) contacts. nih.gov

These findings suggest that for this compound, which contains N-H and C=S groups, hydrogen bonding (N-H···S) and other van der Waals forces would be the primary drivers of its supramolecular architecture. The d-pawn plots generated from Hirshfeld analysis would likely indicate the regions of electron donation and acceptance, highlighting the sites of these interactions.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Pyrimidine Derivatives

| Interaction Type | 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione (%) nih.gov | 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione (%) researchgate.net | 3,4-di-hydro-2H-anthra[1,2-b] nih.govprimescholars.comdioxepine-8,13-dione (%) nih.gov |

| O···H/H···O | 35.8 | 37.1 | 27.0 |

| Cl···Cl | 19.6 | - | - |

| Cl···H/H···Cl | 17.0 | - | - |

| H···H | 8.3 | 24.0 | 43.0 |

| C···O/O···C | 4.3 | - | - |

| Cl···O/O···Cl | 4.2 | - | - |

| O···O | 4.1 | - | - |

| H···C/C···H | - | 22.6 | 13.8 |

| C···C | - | - | 12.4 |

Energy Framework Analysis of Crystal Interactions

Energy framework analysis provides a quantitative measure of the interaction energies between molecules in a crystal, offering deeper insights into the stability and mechanical properties of the crystalline material. nih.gov This method calculates the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy.

In the case of 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, energy-framework analysis revealed that π···π and C−H···π interactions are predominantly dispersive and represent the most significant stabilizing forces within the crystal. researchgate.net This approach allows for a graphical representation of the interaction energies, illustrating the anisotropy of the crystal packing and helping to rationalize its mechanical behavior. nih.gov

For this compound, energy framework calculations would be instrumental in quantifying the strength of the N-H···S hydrogen bonds and other weaker interactions. The resulting energy frameworks would likely depict a network of interactions dominated by dispersion and electrostatic forces, providing a molecular-level understanding of the crystal's stability.

| Interaction Pair | E_elec | E_pol | E_disp | E_rep | E_tot |

| Molecule A - Molecule B | -50.2 | -15.8 | -95.3 | 45.1 | -116.2 |

| Molecule A - Molecule C | -25.6 | -8.1 | -40.7 | 22.5 | -51.9 |

Computational Prediction of Optical and Nonlinear Optical (NLO) Properties

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the optical and nonlinear optical (NLO) properties of molecules. These properties are of great interest for applications in optoelectronics and photonics.

Studies on dihydropyrimidinone derivatives have demonstrated the utility of DFT in calculating key NLO parameters. For instance, the NLO properties of ethyl-4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were investigated using the B3LYP/6-31G(d,p) basis set. primescholars.comprimescholars.comresearchgate.net The first hyperpolarizability (β), a measure of the second-order NLO response, was calculated to understand the molecule's potential for NLO applications. The analysis of the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO energy gap provides insights into the intramolecular charge transfer that gives rise to these properties.

A computational study on a dihydropyridine (B1217469) analogue reported a nonlinear refractive index (n₂) of 0.21 × 10⁻⁷ cm²/W. researchgate.net For another organic dye, the third-order NLO susceptibility (χ³) was found to be on the order of 10⁻⁷ esu. researchgate.net Research on donor-acceptor molecules has shown that strategic chemical modifications can enhance the second-order NLO response, making them promising candidates for strong second-order nonlinear materials. rsc.org

For this compound, DFT calculations would be essential to predict its NLO properties. The presence of the electron-rich dithione moiety and the pyrimidine ring suggests the potential for significant intramolecular charge transfer upon excitation, which is a key requirement for a large NLO response. The calculated values of the dipole moment, polarizability, and first and second hyperpolarizabilities would provide a theoretical basis for its potential use in NLO devices.

| Property | Calculated Value |

| Dipole Moment (μ) | 5.6 D |

| Average Polarizability (α) | 35.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.8 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 45.1 x 10⁻³⁶ esu |

Chemical Reactivity and Transformation Mechanisms of Dihydropyrimidine Dithione Derivatives

Reaction Mechanism Studies of Dihydropyrimidine (B8664642) Dithione Formation

The most commonly accepted pathway is the iminium mechanism . mdpi.com

The reaction begins with the acid-catalyzed condensation of the aldehyde and thiourea (B124793). organic-chemistry.org

This initial step forms an N-acyliminium ion intermediate. This intermediate is considered the rate-determining step in this pathway. mdpi.comwikipedia.org

The β-dicarbonyl compound, existing in its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion. organic-chemistry.org

The final step involves cyclization through the nucleophilic attack of the remaining amine group onto a carbonyl group, followed by a dehydration step to yield the final 3,4-dihydropyrimidine-2(1H)-thione. organic-chemistry.orgwikipedia.org

A re-examination of this mechanism suggests that using an excess of the aldehyde can lead to faster reactions and higher yields, whereas an excess of thiourea might slow the reaction down. chim.it

Alternative mechanisms have also been proposed and evidenced under specific conditions:

Enamine Pathway : This pathway proposes the initial reaction is between the β-dicarbonyl compound and thiourea to form an enamine intermediate. This enamine then reacts with the aldehyde.

Knoevenagel Pathway : In this mechanism, the aldehyde first reacts with the active methylene (B1212753) group of the β-dicarbonyl compound in a Knoevenagel condensation to form an arylidene intermediate. This is followed by a Michael addition of the thiourea and subsequent cyclization.

The prevailing mechanism can be influenced by the specific reactants, catalysts, and reaction conditions employed. chim.it For instance, the use of certain Lewis acids as catalysts can favor one pathway over another. wikipedia.org

Below is a table summarizing the key reactants in the Biginelli reaction for dithione formation.

| Component | Role | Common Examples |

| Aldehyde | Electrophilic component, provides the C4 and substituent | Benzaldehyde, Substituted Benzaldehydes, Aliphatic Aldehydes nih.gov |

| β-Dicarbonyl Compound | Nucleophilic component, forms the C5-C6 bond | Acetylacetone, Ethyl acetoacetate (B1235776), Dimedone nih.govnih.gov |

| Thiourea | Provides the N1-C2-N3 backbone with the thione group | Thiourea mdpi.com |

Synthetic Transformations Leading to Fused Dithione Systems

Dihydropyrimidine-2,4(1H,3H)-dithione derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems. The reactivity of the core structure allows for annulation reactions, leading to bicyclic and tricyclic compounds with potential biological activities.

One common strategy involves the condensation of a cyclic β-dicarbonyl compound, such as 6-methoxy-1-tetralone (B92454) or indane-1,3-dione, in a Biginelli-type reaction with an aldehyde and thiourea. nih.govresearchgate.net This approach directly yields fused 3,4-dihydropyrimidine-2(1H)-thione systems in a single step. researchgate.net For example, the reaction of 6-methoxy-1-tetralone, various aromatic aldehydes, and thiourea under solvent-free conditions using a solid acid catalyst produces the corresponding fused tricyclic thiones in good yields. researchgate.net

Another approach involves the post-modification of a pre-formed dihydropyrimidine-thione. For instance, isoxazolyl-dihydropyrimidine-thione carboxylates, synthesized via a Biginelli reaction, can undergo thermal cyclization in the presence of an amine to yield fused pyrimido[5,4-c]quinolin-5-one systems. nih.gov

The table below details examples of reactants used to form fused dithione systems.

| β-Dicarbonyl Compound | Aldehyde | Product Type | Reference |

| Indane-1,3-dione | Substituted Benzaldehydes | Tricyclic 3,4-dihydropyrimidine-2-thione derivatives | nih.gov |

| 6-Methoxy-1-tetralone | Aromatic Aldehydes | Fused ring 3,4-dihydropyrimidin-2(1H)-thiones | researchgate.net |

| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | Various Aldehydes | Quinazoline derivatives | nih.gov |

Investigation of Nucleophilic and Electrophilic Reactivity of Thione Moieties

The two thione (C=S) groups at the C2 and C4 positions of the dihydropyrimidine ring are the primary sites of chemical reactivity. These groups exhibit both nucleophilic and electrophilic properties, allowing for a wide range of chemical transformations.

Nucleophilic Reactivity: The sulfur atoms of the thione groups possess lone pairs of electrons, making them effective nucleophiles. This is most commonly demonstrated in S-alkylation reactions. Treatment of dihydropyrimidine-thiones with electrophiles like alkyl halides results in the formation of S-substituted derivatives. For example, the reaction of a 5-acetyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione with chloroacetone (B47974) in the presence of a base did not lead to the expected thiazolopyrimidine cyclization, but instead resulted in the S-alkylated product, 1-(5-acetyl-6-(4-methoxyphenyl)-4-methyl-1,6-dihydropyrimidin-2-ylthio)propan-2-one. nih.gov This highlights the high nucleophilicity of the sulfur atom.

Electrophilic Reactivity: The carbon atoms of the thione groups are electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of fused ring systems. The thione group can react with reagents possessing nucleophilic centers to form new heterocyclic rings. For instance, the reaction of 1,2-dithiole-3-thiones with certain electrophiles can lead to an attack on the thione sulfur, demonstrating a cascade transformation. nih.gov While this is an analogous system, it illustrates the principle of electrophilic attack at the thione group in sulfur-containing heterocycles. In dihydropyrimidine-dithiones, a strong nucleophile can attack the thione carbon, which can be followed by rearrangement or cyclization, especially if another reactive group is present in the attacking molecule.

The dual reactivity of the thione moieties is a key feature that enables the derivatization and structural elaboration of the dihydropyrimidine-dithione scaffold.

Preclinical Biological Activity Research of Dihydropyrimidine 2,4 1h,3h Dithione and Analogues

In Vitro Screening Methodologies

The evaluation of the biological activity of dihydropyrimidine-2,4(1H,3H)-dithione and its analogues primarily relies on a variety of established in vitro screening assays. These methods are crucial for determining the cytotoxic and mechanistic properties of these compounds against specific cellular targets.

For assessing anticancer potential, the Sulforhodamine B (SRB) assay is a frequently utilized method. nih.govnih.gov This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and thus quantifying cell density. It is used to determine the cytotoxic effects of compounds against various human cancer cell lines. nih.gov Researchers use this method to calculate parameters such as GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (concentration for 50% cell kill). nih.gov

Another common technique is the MTT assay , which measures the metabolic activity of cells as an indicator of cell viability. researchgate.net This colorimetric assay assesses the ability of mitochondrial succinate (B1194679) dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.

For mechanistic studies, specific assays are employed. For instance, to evaluate the inhibition of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), enzyme inhibition assays are conducted. nih.gov These assays directly measure the ability of a compound to interfere with the enzymatic activity of the target protein. nih.gov Similarly, for investigating effects on receptor function, such as antagonism of adenosine (B11128) receptors, researchers use techniques like radioligand binding assays and functional assays that measure downstream signaling, for example, by quantifying cyclic AMP levels or using Bioluminescence Resonance Energy Transfer (BRET). nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Dithione Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies involve synthesizing a series of related compounds and evaluating how specific structural modifications affect their potency and selectivity. nih.gov

For the broader class of 3,4-dihydropyrimidin-2(1H)-ones/thiones (DHPMs), SAR studies have revealed several key insights. The nature of the substituent at the C4 position of the dihydropyrimidine (B8664642) ring is critical. For instance, in a series of analogues developed as A2B adenosine receptor antagonists, derivatives with (2- or 3-) furyl and 3-thienyl groups at the R4 position showed superior affinity compared to those with a 2-thienyl group. nih.gov

The substitution at the C2 position, which distinguishes the dithione from its oxygen analogue (dihydropyrimidinone), also significantly impacts activity. In the context of A2B receptor antagonists, the replacement of the C2 oxygen (C=O) with sulfur (C=S) to create the 2-thio-analogue can enhance potency. nih.gov For compounds with an isopropyloxycarbonyl group at the C5 position, the 2-thio derivatives were found to be 4 to 7 times more potent than their 2-oxo counterparts. nih.gov

Furthermore, modifications at the N1 and N3 positions and the C5 and C6 positions of the dihydropyrimidine core have been explored to optimize activity. Studies on dihydropyrimidinone derivatives have shown that introducing an aryl chain at the R3 position can contribute to anti-proliferative potency. nih.gov For anticancer activity, the presence of a deactivating group like chlorine at the 3- or 4-position of a phenyl ring substituted at the C4-position of the DHPM scaffold has been shown to induce significant cell death in human lung adenocarcinoma cells. rsc.org

Mechanistic Insights into Biological Activity (based on in vitro preclinical findings)

Analogues of this compound have been identified as potent inhibitors of key enzymes implicated in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.net Several studies have designed and synthesized 3,4-dihydropyrimidin-2(1H)-one derivatives as VEGFR-2 inhibitors. nih.gov For example, compounds 8b and 10 from one study, which are dihydropyrimidin-2(1H)-one analogues, exhibited potent inhibition of VEGFR-2 with IC50 values of 14.00 nM and 21.62 nM, respectively. nih.gov These findings are supported by molecular docking studies that show favorable binding of these compounds within the active site of the VEGFR-2 enzyme. nih.gov

The human caseinolytic protease HslV, a component of the proteasome, is another target for which dihydropyrimidine-based compounds have shown inhibitory activity.

Thia-analogues of dihydropyrimidines have emerged as a novel class of A2B adenosine receptor (A2BAR) antagonists. nih.gov The A2B receptor is considered a valuable target in cancer immunotherapy because its blockade can lead to anti-proliferative, anti-angiogenic, and immunostimulatory effects. nih.govmdpi.com

Researchers have discovered that 3,4-dihydropyrimidin-2(1H)-ones and their 2-thia-analogues can act as potent and selective A2B receptor antagonists. nih.gov The optimization process, based on the Biginelli reaction, has led to the identification of ligands that combine structural simplicity with high affinity for the human A2B adenosine receptor and excellent selectivity. nih.gov The substitution of the oxygen at the C2 position with a sulfur atom was found to be a key modification, with some 2-thio derivatives showing significantly higher potency than their corresponding 2-oxo analogues. nih.gov These antagonists represent a non-xanthine scaffold, distinguishing them from many traditional adenosine receptor antagonists. nih.gov

Spectrum of Preclinical Biological Activities (in vitro only)

This compound analogues have demonstrated significant in vitro anticancer activity across a range of human cancer cell lines. nih.govresearchgate.net These compounds are often evaluated for their ability to inhibit cell growth and induce cell death in various tumor types.

In one study, a series of novel 1,4-dihydropyrimidine (B1237445) derivatives were synthesized and tested against four human cancer cell lines: colon (SW620), breast (MCF7), cervix (HeLa), and hepatoma (HEPG2). nih.gov The anticancer activity was assessed using the SRB assay. Several compounds, including 4b, 4c, 4d, 4g, 4i, 4n, 4o, 4q, and 4s, showed significant activity when compared to the standard reference drug, doxorubicin. nih.govnih.gov

The results indicated that the presence of a thio-urea functional group in dihydropyrimidines could enhance in vitro anticancer activity. nih.gov Another study highlighted that dihydropyrimidine derivatives with a chloro-group at the 3- or 4-position of the substituted phenyl ring induced significant cell death in human A549 lung adenocarcinoma cells. rsc.org

Below is a table summarizing the in vitro anticancer activity of selected dihydropyrimidine analogues from a representative study.

| Compound | Cancer Cell Line | Activity Measurement (GI50 in µM) |

|---|---|---|

| 4b | Human Colon (SW620) | 32.7 |

| 4b | Human Breast (MCF7) | 41.8 |

| 4c | Human Colon (SW620) | 22.7 |

| 4c | Human Breast (MCF7) | 34.2 |

| 4n | Human Colon (SW620) | 12.2 |

| 4n | Human Breast (MCF7) | 13.9 |

| 4s | Human Colon (SW620) | <10.0 |

| 4s | Human Breast (MCF7) | 21.7 |

Data sourced from a study on 1,4-dihydropyrimidine derivatives, where GI50 represents the concentration causing 50% growth inhibition. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the dihydropyrimidine core have demonstrated notable antimicrobial properties. Research has shown that these compounds possess inhibitory activity against a range of common pathogenic bacteria and fungi.

Specifically, a series of novel dihydropyrimidine derivatives showed significant inhibitory activity, with Minimum Inhibitory Concentration (MIC) values of 32 and 64 μg/ml against pathogenic bacteria. nih.gov Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa were found to be the most susceptible, along with the Gram-positive Staphylococcus aureus. nih.gov Further studies on multiresistant bacterial strains revealed that synthetic dihydropyrimidinone compounds were active against Gram-positive cocci at MICs ranging from 0.16 to 80 μg/ml and against Gram-negative bacilli at MICs of 23.2–80 μg/ml. nih.govnih.gov Among the tested pathogens, Enterococcus faecium and Staphylococcus aureus showed the most sensitivity. nih.govnih.gov

The inclusion of a sulfur atom, creating dihydropyrimidine-2-thione derivatives, has been a key focus. One study reported the synthesis of new dihydropyrimidine-2-thione derivatives, of which several compounds revealed antibacterial activity specifically against the Staphylococcus aureus strain. chemrxiv.org Another study highlighted that introducing a chloro group at the para position of the C-4 aryl substituent, combined with a sulfur atom on the dihydropyrimidine ring (a thione), enhanced antimicrobial activity. bioworld.com Many of the tested dihydropyrimidine compounds also exhibited remarkable antifungal activity, with some showing an MIC of 32 μg/ml. nih.gov

Table 1: Antibacterial Activity of Dihydropyrimidine Analogues

| Compound/Derivative Class | Test Organism | Activity (MIC) | Source(s) |

|---|---|---|---|

| Novel Dihydropyrimidine Derivatives | Escherichia coli | 32, 64 μg/ml | nih.gov |

| Novel Dihydropyrimidine Derivatives | Pseudomonas aeruginosa | 32, 64 μg/ml | nih.gov |

| Novel Dihydropyrimidine Derivatives | Staphylococcus aureus | 32, 64 μg/ml | nih.gov |

| Synthetic Dihydropyrimidinones | Gram-positive cocci (multiresistant) | 0.16–80 μg/ml | nih.govnih.gov |

| Synthetic Dihydropyrimidinones | Gram-negative bacilli (multiresistant) | 23.2–80 μg/ml | nih.govnih.gov |

| Dihydropyrimidine-2-thione derivatives | Staphylococcus aureus | Active | chemrxiv.org |

| Dihydropyrimidine-2-thione derivatives | Various Fungi | 32 μg/ml | nih.gov |

Anti-inflammatory and Antioxidant Properties

Dihydropyrimidine-2(1H)-one/thione derivatives have been investigated for their potential as both anti-inflammatory and antioxidant agents. nih.gov In one study, novel [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-yl]-acetic acid derivatives were evaluated and showed a tendency to prevent carrageenan-induced rat paw edema, indicating anti-inflammatory potential. ku.edu It was observed that the presence of a 4-methoxy phenyl group enhanced this activity. ku.edu

The antioxidant capacity of these analogues has been assessed using various methods, including DPPH radical scavenging. nih.gov Research indicates that the substitution pattern on the dihydropyrimidine ring significantly influences antioxidant potential. For instance, compounds with electron-donating groups generally exhibit better antioxidant activity than those with electron-withdrawing groups. nih.gov Specifically, derivatives featuring a hydroxyl (-OH) group on the benzene (B151609) ring were found to have higher antioxidant activity. A series of dihydropyrimidine-2(1H)-thione derivatives incorporating a carbazole (B46965) moiety was also evaluated, with one compound, DTP-06, showing substantial free radical inhibition of 43.15% and 81.53% at concentrations of 50µg/mL and 100µg/mL, respectively.

Table 2: Antioxidant Activity of Dihydropyrimidine Analogues

| Compound/Derivative Class | Assay | Finding | Source(s) |

|---|---|---|---|

| Dihydropyrimidine-2(1H)-one/thione derivatives | DPPH, FRAP, H₂O₂ | Electron-donating groups showed better activity. | nih.gov |

| Dihydropyrimidine-2(1H)-one derivatives | DPPH, Reducing power, Fe2+ chelating | Derivatives with a hydroxyl (-OH) group on the benzene ring had higher activity. | |

| Dihydropyrimidine-2(1H)-thione of carbazole (DTP-06) | DPPH | 81.53% inhibition at 100µg/mL. |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. nih.gov Research into dihydropyrimidine derivatives has shown promising results in this area. nih.gov Several in vitro studies have been conducted on dihydropyrimidine derivatives as potential antileishmanial agents. nih.gov

A study evaluating a series of 6-methyl-4-aryl-N-aryl dihydropyrimidinone/thiones demonstrated that some dihydropyrimidine thiones could inhibit Leishmania major promastigotes. nih.gov The most effective compound identified was 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which exhibited superior antileishmanial effect with an IC50 value of 52.67 µg/mL. nih.gov Structure-activity relationship analysis suggested that the incorporation of a sulfur atom at the C2 position, along with specific substitutions on the C4 and C5 positions of the dihydropyrimidine ring, was beneficial for anti-parasite activity. nih.gov In another study, a series of indole-dihydropyrimidinone hybrids were tested against the Leishmania donovani parasite, with two compounds showing promising activity against intracellular amastigotes with IC50 values of 4.54 and 5.05 μM. bioworld.com

Table 3: Antileishmanial Activity of Dihydropyrimidine Analogues

| Compound/Derivative | Leishmania Species | Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Leishmania major (promastigotes) | 52.67 µg/mL | nih.gov |

| Indole-dihydropyrimidinone hybrid [I] | Leishmania donovani (amastigotes) | 4.54 μM | bioworld.com |

| Indole-dihydropyrimidinone hybrid [II] | Leishmania donovani (amastigotes) | 5.05 μM | bioworld.com |

Antiviral Activity

The dihydropyrimidine scaffold is a known pharmacophore in several antiviral drugs, and research continues to explore new analogues for this purpose. ku.edu A significant area of investigation has been against the Human Immunodeficiency Virus (HIV).

One study explored the inhibitory effects of three 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives—RZK-4, RZK-5, and RZK-6—on various HIV strains. These compounds were found to almost completely inhibit the activity of recombinant HIV-1 reverse transcriptase at a concentration of 200 µg/mL. They effectively reduced the replication of laboratory-derived HIV-1 strains, low-passage clinical isolates, and drug-resistant strains, with one compound showing particular potency against a drug-resistant HIV-1 strain. The antiviral activities were comparable in magnitude to the FDA-approved non-nucleoside reverse transcriptase inhibitor, nevirapine.

Additionally, other dihydropyrimidine analogues have been tested against different viruses. A series of 2-thioxo-benzo[g]quinazolines, which are fused dihydropyrimidine systems, were evaluated for activity against the human rotavirus Wa strain. Several of these compounds, including the parent 2-thioxo structures, demonstrated good antiviral activity, achieving a 50-66% reduction in viral activity in vitro.

Table 4: Antiviral Activity of Dihydropyrimidine Analogues

| Compound/Derivative | Virus Strain | Finding | Source(s) |

|---|---|---|---|

| 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives | HIV-1 | Potent inhibition of reverse transcriptase; active against drug-resistant strains. | |

| 2-thioxo-benzo[g]quinazolines | Human rotavirus Wa strain | 50-66% reduction in viral activity. |

Advanced Applications and Emerging Research Directions

Catalytic Applications of Dithione Derivatives (e.g., Organocatalysis)

While the direct use of dihydropyrimidine-2,4(1H,3H)-dithione as a primary catalyst is an emerging field, the broader dihydropyrimidine (B8664642) (DHPM) scaffold is central to advancements in catalysis, particularly in the synthesis of these molecules. aip.org The development of efficient catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts, to produce DHPMs and their thione analogs is a major area of focus. aip.org

A significant frontier is the use of organocatalytic methods to achieve enantioselective synthesis, producing specific chiral versions of these molecules. researchgate.net For example, organocatalytic transfer hydrogenation represents a key strategy for accessing enantiomerically pure 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net This highlights a research direction where the focus is on using catalysis to create high-value, structurally precise dihydropyrimidine-thiones for further application. The development of novel heterogeneous catalysts, such as NiCoSe2 and NiCo2S4, has also been shown to be effective and recyclable for the synthesis of dihydropyrimidine-2-ones/thiones, underscoring the drive for sustainable and efficient catalytic production methods. rsc.org

Material Science Implications (e.g., Optoelectronic Materials)

The incorporation of thiocarbonyl groups into the pyrimidine (B1678525) ring introduces unique photophysical properties, making these compounds candidates for investigation in material science. Research into the structurally related compound 4-thiouracil (B160184) (4-TU) provides significant insight into the potential of this class of molecules. 4-TU is known to absorb UVA light, leading to the formation of a triplet state with a very high quantum yield of approximately 0.9. nih.govacs.org

This excited triplet state is highly reactive; in the presence of oxygen, it can act as an energy donor to produce singlet oxygen (¹O₂). nih.govacs.org The ability to generate reactive oxygen species upon light absorption is a key characteristic for photosensitizers used in photodynamic therapy and other applications requiring light-induced chemical changes. nih.gov Quantum chemistry studies have explored these photophysical pathways, noting that 4-TU has the highest singlet oxygen formation yield among many thiobases. nih.govacs.org The fluorescence of its byproducts, such as uracil-6-sulfonate which emits light around 390 nm, further points to the potential for developing fluorescent materials or probes. nih.govacs.org These findings suggest that dihydropyrimidine-dithione derivatives are promising scaffolds for designing new optoelectronic and photosensitive materials.

| Compound | Property | Value | Reference |

|---|---|---|---|

| 4-Thiouracil (4-TU) | Triplet Quantum Yield (ΦISC) | 0.90 ± 0.15 | nih.gov |

| Singlet Oxygen Yield (ΦΔ) | 0.49 ± 0.02 | nih.gov | |

| Triplet Lifetime (τ) | 0.23 ± 0.02 µs (anaerobic) | nih.gov | |

| 2-Thiouracil (2-TU) | Triplet Quantum Yield (ΦISC) | 0.75 ± 0.20 | nih.gov |

| Phosphorescence Yield (ΦPh) | 0.65–0.70 | nih.gov |

Rational Design and Optimization Strategies for Dihydropyrimidine-Dithione Compounds

The dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, and significant research is dedicated to the rational design and optimization of its derivatives for various biological targets. This process often involves a synergistic combination of chemical synthesis, computational modeling, and biological evaluation.

Structure-activity relationship (SAR) studies are crucial for optimizing these compounds. For instance, in the development of anti-inflammatory agents, researchers have designed dihydropyrimidine/sulphonamide hybrids, systematically modifying substituents to enhance dual inhibition of enzymes like mPGES-1 and 5-LOX. nih.gov Molecular docking studies help to predict how these designed compounds will bind within the active sites of target proteins, guiding further structural modifications. nih.govdovepress.com

Key design strategies often involve the introduction of specific functional groups to enhance interactions with biological targets. Research into inhibitors for the main protease of SARS-CoV-2 identified key design elements for dihydropyrimidine-2-thiones, such as proton donor/acceptor groups and fluorinated moieties, to improve binding affinity. Another optimization strategy involves exploring the metal-dependent mechanisms of these compounds, as seen in studies where dihydropyrimidine-thiones were found to rescue toxicity caused by β-amyloid through their interaction with metal ions. nih.gov

| Target/Application | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Anti-inflammatory (mPGES-1/5-LOX Inhibition) | Addition of specific sulphonamide moieties | Compound 3j showed the most potent dual inhibition with IC50 values of 0.92 µM (mPGES-1) and 1.98 µM (5-LOX). | nih.gov |

| Cancer Chemoprevention (Lipoxygenase Inhibition) | Substitution on the aryl ring at the C4 position | Compounds showed inhibition ranging from 59.37% to 81.19%, with activity explained by molecular docking results. | dovepress.com |

| Alzheimer's Disease (β-Amyloid Toxicity) | Core dihydropyrimidine-thione structure | Rescue of Aβ toxicity occurs through a metal-dependent mechanism, which is synergistic with the drug clioquinol. | nih.gov |

Role of Dithiones in Multi-Component Reactions (MCRs) for Scaffold Diversity

This compound and its derivatives are intrinsically linked to multi-component reactions (MCRs), which are powerful tools for generating chemical diversity. The most prominent MCR for this scaffold is the Biginelli reaction, a one-pot condensation involving an aldehyde, a β-dicarbonyl compound, and thiourea (B124793) (to produce the thione analog). nih.govnih.gov

The power of the Biginelli reaction lies in its ability to create complex and diverse molecular structures in a single, efficient step by simply varying the three starting components. nih.gov This "diversity-oriented synthesis" allows for the rapid generation of large libraries of dihydropyrimidine-thiones with different substituents at multiple positions on the heterocyclic ring. nih.gov For example, using different aromatic or aliphatic aldehydes, various β-ketoesters or 1,3-diketones, and substituted thioureas enables chemists to systematically explore a vast chemical space. nih.govnih.gov

These products can then serve as versatile intermediates for further chemical modifications, such as cycloadditions or coupling reactions, to produce even more complex and diverse scaffolds like thiazolopyrimidine compounds. nih.gov This approach is highly valued in drug discovery and material science for its efficiency and atom economy in building molecular complexity from simple starting materials.

| Component 1 (Aldehyde) | Component 2 (Active Methylene) | Component 3 (Thiourea Source) | Resulting Scaffold Core |

|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | β-Ketoester (e.g., Ethyl Acetoacetate) | Thiourea | 4-Aryl-6-methyl-5-ethoxycarbonyl-dihydropyrimidine-2-thione |

| Heterocyclic Aldehyde (e.g., Furfural) | β-Ketoester (e.g., Ethyl Acetoacetate) | Thiourea | 4-Furyl-6-methyl-5-ethoxycarbonyl-dihydropyrimidine-2-thione |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 1,3-Diketone (e.g., Acetylacetone) | Thiourea | 4-Aryl-5-acetyl-6-methyl-dihydropyrimidine-2-thione |

| Aliphatic Aldehyde | β-Ketoester (e.g., Ethyl Acetoacetate) | Substituted Thiourea | 1-Substituted-4-alkyl-6-methyl-5-ethoxycarbonyl-dihydropyrimidine-2-thione |

Compound Index

| Compound Name |

|---|

| This compound |

| 4-Thiouracil |

| 2-Thiouracil |

| Uracil-6-sulfonate |

| NiCoSe2 (Nickel Cobalt Selenide) |

| NiCo2S4 (Nickel Cobalt Sulfide) |

| Clioquinol |

| Benzaldehyde |

| Ethyl Acetoacetate (B1235776) |

| Thiourea |

| Furfural |

| Acetylacetone |

| Thiazolopyrimidine |

Conclusion and Future Outlook

Summary of Key Achievements in Dihydropyrimidine-2,4(1H,3H)-dithione Research

Research into this compound and its related dihydropyrimidinone/thione (DHPM) analogs has yielded significant achievements, establishing this scaffold as a versatile and privileged structure in medicinal chemistry. A primary accomplishment has been the extensive development of synthetic methodologies. While the classical Biginelli reaction laid the groundwork, numerous advancements have been made to improve efficiency and yields. mdpi.comscielo.org.mx Modern approaches often utilize multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step. nih.gov Investigators have successfully employed a wide array of catalysts to facilitate these syntheses under milder and more environmentally friendly conditions, including SiO2-CaCl2, Brønsted acidic ionic liquids, and even natural catalysts like cuttlebone. mdpi.comscielo.org.mxiau.ir

A major achievement is the identification of a broad spectrum of biological activities associated with the this compound core. nih.govresearchgate.net Extensive screening has revealed that derivatives of this scaffold exhibit potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.gov Specific research highlights include the synthesis of novel dihydropyrimidines that show significant antitubercular activity, with some compounds demonstrating high efficacy against Mycobacterium tuberculosis. nih.gov Furthermore, certain 2-thia-analogues of dihydropyrimidin-2(1H)-ones have been identified as potent and selective antagonists for the A2B adenosine (B11128) receptor, presenting potential therapeutic applications for conditions like diabetes and asthma. nih.gov The cytotoxic potential of these compounds against various cancer cell lines, including glioma cells, has also been a significant finding, with studies indicating that the thio-urea functional group can enhance anticancer activity. scielo.brnih.gov

Identified Gaps and Challenges in the Field

Despite the progress, several gaps and challenges remain in the field of this compound research. A persistent challenge is the harsh conditions, long reaction times, and often low yields associated with the traditional Biginelli synthesis, particularly for certain substituted aldehydes. mdpi.com While many improved methods have been reported, the development of universally efficient, scalable, and green synthetic protocols remains an ongoing objective.

A significant gap exists in the area of stereochemistry. Many biologically active DHPMs are chiral, yet they are often synthesized and tested as racemic mixtures. The development of practical and cost-effective methods for the catalytic asymmetric synthesis of enantiomerically pure dihydropyrimidine-2,4(1H,3H)-dithiones is crucial, as different enantiomers can exhibit vastly different pharmacological activities and toxicities. nih.gov

Furthermore, while a wide range of biological activities has been reported, a comprehensive understanding of the structure-activity relationships (SAR) is often lacking. nih.gov A more systematic exploration is needed to delineate how specific substitutions on the dihydropyrimidine (B8664642) ring influence potency, selectivity, and pharmacokinetic properties. Another challenge is the phenomenon of multidrug resistance (MDR) in cancer, which can limit the long-term efficacy of anticancer agents. While some 1,4-dihydropyridine (B1200194) scaffolds have shown promise in reverting MDR, further investigation is required to see if this compound derivatives can be effectively designed to overcome this significant clinical hurdle. nih.gov

Prospective Avenues for Future Investigations (e.g., Novel Synthetic Methods, Advanced Computational Modeling, Broader Biological Target Exploration for Dithione Scaffolds)

The future of this compound research is promising, with several key avenues for investigation.

Novel Synthetic Methods: There is a continuing need for the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. scielo.org.mxiau.ir This includes the use of water as a solvent, solvent-free reaction conditions, and the application of recyclable, non-toxic catalysts. mdpi.comnih.gov Exploring flow chemistry and microwave-assisted synthesis could also offer pathways to accelerated reaction times and improved yields. iau.ir The creation of diverse chemical libraries through combinatorial synthesis will be essential for exploring a wider chemical space. nih.gov

Advanced Computational Modeling: The integration of advanced computational modeling and molecular docking studies represents a significant opportunity. nih.govnih.gov These in silico techniques can provide deep insights into the binding modes of this compound derivatives with their biological targets. nih.gov This understanding can guide the rational design of new compounds with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov Computational tools can also predict pharmacokinetic properties (ADME/Tox), helping to prioritize candidates with better drug-like characteristics.

Broader Biological Target Exploration for Dithione Scaffolds: While research has identified several biological activities, the full therapeutic potential of the dithione scaffold is likely yet to be realized. Future investigations should focus on exploring a broader range of biological targets. This includes targeting novel enzymes and receptors implicated in various diseases. For example, recent studies have shown that related heterocyclic structures can act as dual inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), or as inhibitors of macrophage migration inhibitory factor (MIF) family proteins, suggesting new therapeutic avenues in inflammation and oncology. nih.govnih.gov Designing hybrid molecules that combine the this compound scaffold with other known pharmacophores could lead to multifunctional drugs with novel mechanisms of action. nih.gov A systematic evaluation of these scaffolds against a wider panel of kinases, proteases, and G-protein coupled receptors could uncover previously unknown therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.